molecular formula C7H12N2O B2535064 N-(tert-butyl)-2-cyanoacetamide CAS No. 108168-88-3

N-(tert-butyl)-2-cyanoacetamide

Cat. No.: B2535064
CAS No.: 108168-88-3
M. Wt: 140.186
InChI Key: DVQYNHDOQWPSTR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-cyanoacetamide is an organic compound characterized by the presence of a tert-butyl group attached to a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-butyl)-2-cyanoacetamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with cyanoacetic acid or its derivatives under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the specific method used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(tert-butyl)-2-cyanoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(tert-butyl)-2-cyanoacetamide include:

Uniqueness

This compound is unique due to the presence of both the tert-butyl and cyanoacetamide groups, which confer distinct chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can influence the compound’s stability and reactivity, while the cyanoacetamide moiety offers versatile functionalization possibilities .

Properties

IUPAC Name

N-tert-butyl-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8/h4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQYNHDOQWPSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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